3'-Methoxybiphenyl-3-ylamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3’-Methoxybiphenyl-3-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives and methoxy-substituted aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
3’-Methoxybiphenyl-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy or amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Methoxybiphenyl-3-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In proteomics, it is used to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methoxybiphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3’-Methoxybiphenyl-3-ylamine hydrochloride can be compared with other biphenyl derivatives and methoxy-substituted amines. Similar compounds include:
- 4’-Methoxybiphenyl-4-ylamine hydrochloride
- 2’-Methoxybiphenyl-2-ylamine hydrochloride
- 3’-Methoxybiphenyl-4-ylamine hydrochloride
The uniqueness of 3’-Methoxybiphenyl-3-ylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions in biochemical applications .
Properties
IUPAC Name |
3-(3-methoxyphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJOFVGCVBEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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